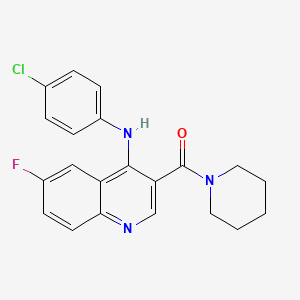
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, commonly known as CPFM, is a synthetic compound that has gained significant attention in scientific research in recent years. CPFM belongs to the class of quinolones, which are a group of synthetic antibiotics that possess a broad spectrum of antimicrobial activity. However, CPFM has been found to have unique properties that make it a promising candidate for various scientific applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves the reaction of 4-chloroaniline with 6-fluoro-3-quinolinecarboxylic acid, followed by the reaction of the resulting intermediate with piperidine and then with acetic anhydride to form the final product.
Starting Materials
4-chloroaniline, 6-fluoro-3-quinolinecarboxylic acid, piperidine, acetic anhydride
Reaction
Step 1: 4-chloroaniline is reacted with 6-fluoro-3-quinolinecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)carboxylic acid., Step 2: The intermediate from step 1 is then reacted with piperidine in the presence of a dehydrating agent such as EDCI or DCC to form the intermediate (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanol., Step 3: The intermediate from step 2 is then reacted with acetic anhydride in the presence of a base such as pyridine to form the final product (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
CPFM has been found to have various applications in scientific research, including as a fluorescent probe for imaging of cellular structures, as a DNA intercalator for cancer therapy, and as an inhibitor of bacterial DNA gyrase for antibacterial therapy. CPFM has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
Wirkmechanismus
CPFM exerts its effects by binding to DNA and inhibiting the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription. CPFM also intercalates with DNA, leading to the disruption of DNA structure and function. Additionally, CPFM has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemische Und Physiologische Effekte
CPFM has been found to have various biochemical and physiological effects, including inhibition of bacterial DNA gyrase, disruption of DNA structure and function, inhibition of amyloid-beta peptide aggregation, and induction of apoptosis in cancer cells. CPFM has also been found to have low toxicity and high selectivity for bacterial DNA gyrase, making it a promising candidate for antibacterial therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPFM is its high selectivity for bacterial DNA gyrase, which makes it a promising candidate for antibacterial therapy. CPFM also has low toxicity and high stability, making it suitable for use in various scientific applications. However, CPFM has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on CPFM, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for Alzheimer's disease, and the exploration of its applications in other areas of scientific research, such as materials science and nanotechnology. Further studies are also needed to determine the optimal conditions for the use of CPFM in various applications and to identify any potential side effects or limitations.
Eigenschaften
IUPAC Name |
[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCUQFLYNSUHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

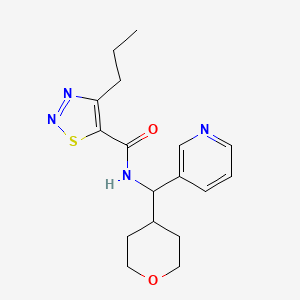
![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)
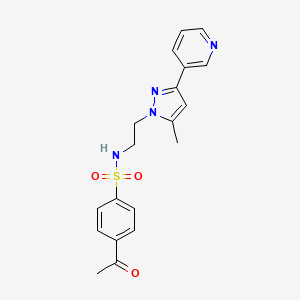
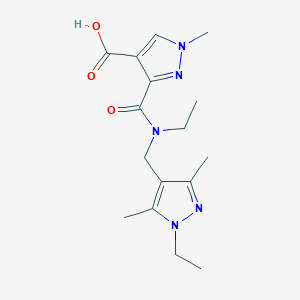
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
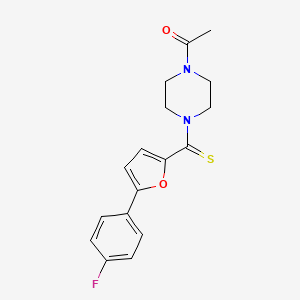
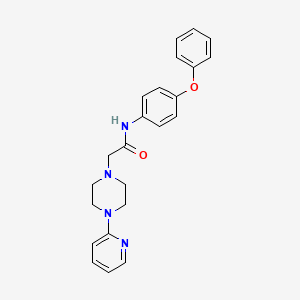
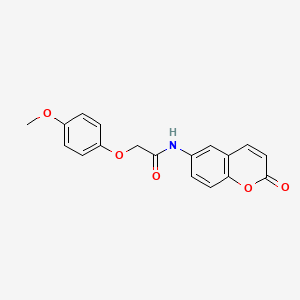
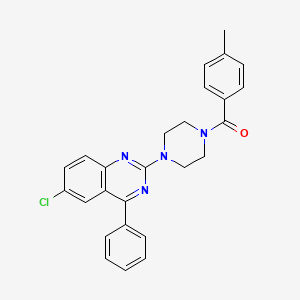
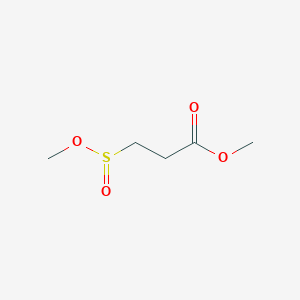
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)